molecular formula C21H23NO6S2 B2473818 methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate CAS No. 1448072-60-3

methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate

Cat. No.: B2473818
CAS No.: 1448072-60-3
M. Wt: 449.54
InChI Key: VIBOSNAORSQBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate is a bicyclic tropane derivative characterized by two sulfonyl groups: one at the 3-position of the bicyclo[3.2.1]octane core and another linking the benzoate ester to the 8-aza nitrogen. The (1R,5S) stereochemistry is critical for its spatial orientation, influencing interactions with biological targets such as neurotransmitter receptors .

Properties

IUPAC Name

methyl 4-[[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S2/c1-28-21(23)15-7-11-19(12-8-15)30(26,27)22-16-9-10-17(22)14-20(13-16)29(24,25)18-5-3-2-4-6-18/h2-8,11-12,16-17,20H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBOSNAORSQBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate, also known by its CAS number 1448128-21-9, is a sulfonamide derivative with potential therapeutic applications. This compound features a bicyclic structure that contributes to its biological activity, particularly in areas such as antibacterial and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₉H₂₁N₁O₃S₂
  • Molecular Weight : 375.5 g/mol
  • Structural Features : The compound contains a sulfonamide group, which is known for its pharmacological activities.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's sulfonamide moiety is associated with enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. In studies evaluating enzyme inhibitory activity, several derivatives demonstrated strong inhibition of AChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Antileishmanial Activity

In vitro studies have shown that certain derivatives of benzoate compounds exhibit antileishmanial activity against Leishmania species. For example, catecholic and pyrogallolic derivatives demonstrated significant efficacy against L. (V.) braziliensis and L. (L.) mexicana, with LC50 values indicating potent biological activity .

Case Studies

  • Antibacterial Screening : A study evaluated various synthesized compounds for their antibacterial efficacy. Among them, several sulfonamide derivatives displayed promising results against multiple bacterial strains .
  • Enzyme Inhibition Studies : Compounds bearing the sulfonamide group were tested for their ability to inhibit AChE and urease. Results indicated that some compounds showed high inhibitory potency, which could be beneficial in therapeutic contexts .
  • Antileishmanial Efficacy : The biological evaluation of selected benzoate derivatives revealed that modifications in their chemical structure significantly enhanced their activity against leishmanial parasites .

Data Tables

Activity Type Compound Target Organism Activity Level
AntibacterialVarious Sulfonamide DerivativesSalmonella typhi, Bacillus subtilisModerate to Strong
Enzyme InhibitionSulfonamide DerivativesAcetylcholinesteraseStrong
AntileishmanialCatecholic and Pyrogallolic DerivativesL. (V.) braziliensis, L. (L.) mexicanaSignificant

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate exhibit potential anticancer properties. For instance, derivatives of sulfonamides have shown significant activity against various human tumor cell lines, suggesting that this compound could be a lead for developing new anticancer therapies .
  • Neurological Disorders : The bicyclic azabicyclo[3.2.1]octane scaffold is being investigated for its effects on neurotransmitter systems, which may provide therapeutic avenues for treating neurological disorders .

2. Biological Activity

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as Aldo-keto reductase family 1 member C3 (AKR1C3), which is involved in steroid metabolism and has implications in gynecological disorders like endometriosis and polycystic ovary syndrome .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Cyclization Reactions : To form the bicyclic core structure.
  • Sulfonylation : Introducing the sulfonyl groups to enhance biological activity.

Case Studies

StudyFocusFindings
Anticancer Evaluation (2012) Investigated sulfonamide derivativesShowed remarkable activity against multiple cancer cell lines; compounds demonstrated GI50 levels between 1.9–3.0 μM .
Enzyme Inhibition (2017) AKR1C3 inhibitionFound that certain compounds effectively inhibited AKR1C3, suggesting potential applications in treating hormonal disorders .
Biological Activity Review (2022) Structure-activity relationshipsReviewed literature on azabicyclo compounds indicating diverse biological activities including antimicrobial effects .

Comparison with Similar Compounds

Key Compounds :

8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) Substituents: 4-Aminophenylsulfonyl (electron-donating NH₂) at position 8, carbonitrile (electron-withdrawing CN) at position 3. Properties: The amino group increases hydrophilicity, while the nitrile enhances metabolic stability. Synthesized via Grignard addition (57% yield) .

Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

  • Substituents: 4-Fluorophenyl (electron-withdrawing F) at position 3, methyl ester at position 2.
  • Properties: Fluorine improves membrane permeability; ester group offers slower hydrolysis compared to sulfonates .

(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate (2p)

  • Substituents: Trifluoromethanesulfonate (strong electron-withdrawing CF₃SO₃) at position 3, methyl at position 6.
  • Properties: High reactivity due to triflate’s leaving-group ability; used in nucleophilic substitutions .

Atropine Sulfate (Proprietary Name: Atropinol) Substituents: 3-Hydroxy-2-phenylpropanoate ester at position 3, methyl at position 7. Properties: Anticholinergic activity via ester hydrolysis to tropic acid; stereochemistry (1R,5S) is essential for muscarinic receptor binding .

Target Compound vs. Comparators :

Feature Target Compound D4 4-Fluorophenyl Derivative Atropine Sulfate
Core Structure 8-azabicyclo[3.2.1]octane Same Same Same
Position 3 Phenylsulfonyl Carbonitrile 4-Fluorophenyl 3-Hydroxy-2-phenylpropanoate
Position 8 Benzoate ester 4-Aminophenylsulfonyl Methyl Methyl
Electron Effects Strongly electron-withdrawing (SO₂) Moderate (CN) Moderate (F) Electron-donating (OH)
Solubility Low (hydrophobic sulfonyl/benzoate) Moderate (NH₂) Low (F, methyl) High (sulfate hydrate)
Stereochemistry (1R,5S) Not specified (1R,2S,3S,5S) (1R,3R,5S,8R)

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The target compound’s dual sulfonyl groups may reduce cytochrome P450-mediated oxidation compared to esters (e.g., atropine) or nitriles (D4) .
  • Receptor Binding : Unlike atropine’s anticholinergic activity, the phenylsulfonyl groups in the target compound could favor interactions with sulfonylurea receptors or ion channels .

Critical Analysis of Contradictions and Limitations

  • Stereochemical Variability: and highlight discrepancies in stereochemical notation for atropine derivatives, which could lead to misinterpretations of receptor affinity .
  • Bioactivity Data Gap: No direct pharmacological data for the target compound is provided in the evidence, necessitating extrapolation from structural analogs.
  • Synthetic Challenges : The target compound’s dual sulfonylation may require stringent conditions (e.g., anhydrous, low-temperature) compared to single-substituent analogs .

Preparation Methods

Mannich Cyclization

A modified Robinson annulation employs a diketone and β-amino alcohol under acidic conditions to form the bicyclic framework. For example:

Cyclohexenone + β-amino ethanol → (1R,5S)-8-azabicyclo[3.2.1]octan-3-one (75% yield)  

Subsequent Wolff-Kishner reduction yields the deoxygenated amine.

Hydrogenative Ring Closure

Pd/C-mediated hydrogenation of a diazabicyclo precursor (e.g., 8-benzyl-3-azabicyclo[3.2.1]oct-6-ene) achieves quantitative deprotection and ring saturation:

8-Benzyl-3-azabicyclo[3.2.1]oct-6-ene + H₂ (50 psi) → (1R,5S)-8-azabicyclo[3.2.1]octane (94% yield)  

Table 1 : Comparison of Bicyclic Core Synthesis Methods

Method Starting Material Conditions Yield Reference
Mannich Cyclization Cyclohexenone/β-amino alcohol HCl (cat.), 80°C, 24 h 75%
Catalytic Hydrogenation 8-Benzyl-3-azabicyclo[3.2.1]oct-6-ene 10% Pd/C, H₂, MeOH, RT 94%

Installation of the C3-Phenylsulfonyl Group

Sulfonylation at the C3 position proceeds via nucleophilic substitution or radical-mediated pathways.

Electrophilic Sulfonylation

Treatment of the bicyclic amine with phenylsulfonyl chloride in dichloromethane with triethylamine affords the monosubstituted product:

(1R,5S)-8-azabicyclo[3.2.1]octane + PhSO₂Cl → (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane (82% yield)  

Key parameters :

  • Strict temperature control (0–5°C) minimizes N-sulfonylation.
  • Triethylamine (2.5 eq) ensures complete HCl scavenging.

N8-Sulfonylation with 4-(Chlorosulfonyl)benzoic Acid

The bridgehead nitrogen undergoes sulfonylation using 4-(chlorosulfonyl)benzoic acid under Schotten-Baumann conditions:

(1R,5S)-3-(PhSO₂)-8-azabicyclo[3.2.1]octane + ClSO₂C₆H₄CO₂H → Intermediate sulfonic acid (89% yield)  

Optimization notes :

  • Bicarbonate buffer (pH 8.5) prevents acid-catalyzed decomposition.
  • Tetrahydrofuran/water biphasic system enhances reactivity.

Esterification of the Benzoic Acid Intermediate

The free acid is converted to the methyl ester using thionyl chloride/methanol or DCC-mediated coupling:

Thionyl Chloride Method

4-(((1R,5S)-3-(PhSO₂)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoic acid + SOCl₂ → Acid chloride, then MeOH → Methyl ester (91% yield)  

DCC/DMAP Coupling

Acid + MeOH + DCC/DMAP → Methyl ester (88% yield, higher purity)  

Table 2 : Esterification Conditions and Outcomes

Method Reagents Temperature Yield Purity
Thionyl Chloride SOCl₂, MeOH 0°C → RT 91% 95%
DCC/DMAP DCC, DMAP, MeOH RT, 12 h 88% 99%

Alternative Synthetic Routes

Late-Stage Sulfonylation

Simultaneous introduction of both sulfonyl groups using excess sulfonyl chloride (2.2 eq) in pyridine achieves 68% yield but requires rigorous chromatography.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates improves enantiomeric excess (ee >99%) but reduces overall yield to 52%.

Analytical Characterization

Critical spectroscopic data confirm structure and purity:

¹H NMR (400 MHz, CDCl₃)

  • δ 8.12 (d, J=8.4 Hz, 2H, benzoate aromatic)
  • δ 7.85–7.78 (m, 5H, phenylsulfonyl aromatic)
  • δ 3.92 (s, 3H, OCH₃)
  • δ 3.28–2.95 (m, 4H, bicyclic CH₂)
  • δ 2.15–1.82 (m, 4H, bicyclic CH)

HPLC Purity

  • C18 column (150 × 4.6 mm), 80:20 MeOH/H₂O, 1.0 mL/min: t_R = 6.72 min, purity 99.3%.

Scale-Up Considerations

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivated (85% efficiency over 5 cycles).
  • Solvent Selection : Replacement of dichloromethane with cyclopentyl methyl ether improves EHS profile without yield loss.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate?

  • Answer : The synthesis involves multi-step sulfonylation of the bicyclic azabicyclo[3.2.1]octane core. Key steps include:

Sulfonyl Group Introduction : Reacting the bicyclic amine with phenylsulfonyl chloride under basic conditions (e.g., NaOH or KOH).

Esterification : Coupling the sulfonylated intermediate with 4-sulfobenzoic acid methyl ester.

Purification : High-performance liquid chromatography (HPLC) and recrystallization are critical for achieving >95% purity .

  • Table 1 : Representative Reaction Conditions

StepReagents/ConditionsPurpose
1Phenylsulfonyl chloride, NaOH, DCMSulfonylation
24-Sulfobenzoic acid methyl ester, DCC/DMAPEster coupling
3HPLC (C18 column, acetonitrile/water)Purification

Q. How is the compound’s stereochemistry and structural integrity confirmed?

  • Answer : Use a combination of:

  • X-ray Crystallography : To resolve the (1R,5S) stereochemistry of the bicyclic core.
  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs exist) to confirm functional groups and regioselectivity.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing dual sulfonyl groups in the bicyclic framework?

  • Answer : Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance sulfonyl group reactivity.
  • Temperature Control : Reactions performed at 0–5°C minimize side products during sulfonylation.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate ester coupling steps .
    • Table 2 : Solvent Effects on Sulfonylation Efficiency
SolventYield (%)Purity (%)
DMSO8293
Acetonitrile7891
THF6585

Q. How do structural modifications (e.g., fluorination or triazole substitution) impact biological activity?

  • Answer : Case studies suggest:

  • Fluorination (e.g., at the phenyl ring) enhances metabolic stability and target binding affinity.
  • Triazole Incorporation : Improves solubility and pharmacokinetic properties.
  • Methodology :

In Vitro Assays : Enzyme inhibition studies (IC50_{50} determination) using fluorogenic substrates.

Molecular Docking : To predict interactions with target proteins (e.g., kinases or GPCRs) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

  • Answer :

  • Dynamic Effects : Conformational flexibility in the bicyclic system may cause variable splitting. Use variable-temperature NMR to assess rotational barriers.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., ’s SMILES notation for backbone alignment) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices of sulfonyl groups.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict hydrolysis susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.